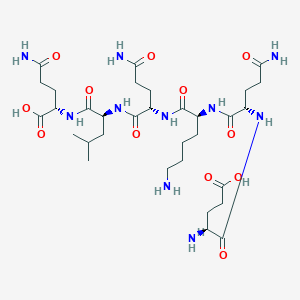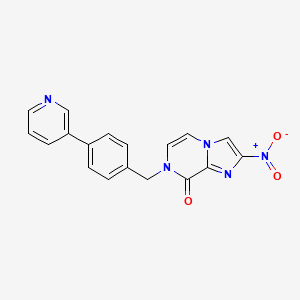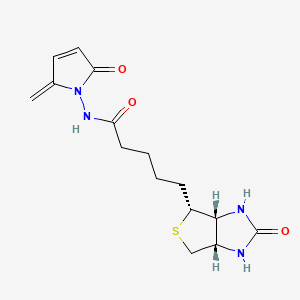
D-Lyxose-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lyxose-13C-1 is a labeled form of D-Lyxose, a rare sugar that is part of the aldopentose family. The “13C-1” designation indicates that the carbon at the first position of the molecule is a carbon-13 isotope, which is a stable isotope used in various scientific studies. D-Lyxose itself is a monosaccharide with the chemical formula C5H10O5 and is known for its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Lyxose-13C-1 typically involves the use of D-galactose as a starting material. The process begins with the oxidation of D-galactose to D-galactonic acid, followed by the conversion of this acid to its calcium or barium salt. The salt is then subjected to oxidative degradation, often using hydrogen peroxide in the presence of a catalyst such as ferric trifluoroacetate. This series of reactions ultimately yields this compound .
Industrial Production Methods
Industrial production methods for this compound are less common due to the specialized nature of the compound. the enzymatic conversion of D-xylulose to D-Lyxose using D-lyxose isomerase is a potential method. This enzymatic process is favored for its high specificity and moderate reaction conditions .
Chemical Reactions Analysis
Types of Reactions
D-Lyxose-13C-1 undergoes various chemical reactions, including:
Oxidation: Conversion to D-lyxonic acid.
Reduction: Conversion to D-lyxitol.
Isomerization: Conversion to D-xylulose.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as bromine water or hydrogen peroxide.
Reduction: Often uses reducing agents like sodium borohydride.
Isomerization: Catalyzed by enzymes such as D-lyxose isomerase
Major Products
Oxidation: D-lyxonic acid.
Reduction: D-lyxitol.
Isomerization: D-xylulose
Scientific Research Applications
D-Lyxose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the enzymatic pathways involving rare sugars.
Medicine: Potential use in developing diagnostic tools and therapeutic agents.
Industry: Utilized in the production of functional sugars and as a building block for various biochemical compounds .
Mechanism of Action
The mechanism of action of D-Lyxose-13C-1 primarily involves its role as a substrate in enzymatic reactions. The carbon-13 isotope allows for detailed tracking and analysis of metabolic pathways. Enzymes such as D-lyxose isomerase catalyze the isomerization of this compound to other sugars like D-xylulose, facilitating the study of these biochemical processes .
Comparison with Similar Compounds
Similar Compounds
D-Xylose: Another aldopentose sugar, commonly used in similar metabolic studies.
L-Arabinose: A pentose sugar with applications in studying carbohydrate metabolism.
D-Ribose: A sugar involved in the synthesis of nucleotides and nucleic acids .
Uniqueness
D-Lyxose-13C-1 is unique due to its labeled carbon-13 isotope, which provides a distinct advantage in tracing and studying metabolic pathways. This isotopic labeling allows for more precise and detailed analysis compared to its non-labeled counterparts .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i4+1 |
InChI Key |
PYMYPHUHKUWMLA-HWEHKSLWSA-N |
Isomeric SMILES |
C([13C@H]([C@@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)





![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)






